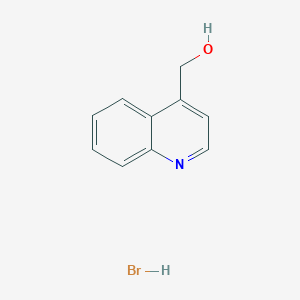

Quinolin-4-ylmethanol hydrobromide

Beschreibung

Contextualization within Quinoline (B57606) Chemistry

Quinoline is a heterocyclic aromatic organic compound characterized by a double-ring structure where a benzene (B151609) ring is fused to a pyridine (B92270) ring. nih.gov This fusion of a carbocyclic and a heterocyclic ring imparts unique electronic properties and a rigid, planar scaffold that is highly valued in chemical synthesis. The nitrogen atom in the pyridine ring makes the compound basic and provides a site for hydrogen bonding, which is crucial for molecular interactions in biological systems. nih.gov Quinolin-4-ylmethanol (B1222667) hydrobromide is a direct derivative, retaining this fundamental core while adding a reactive hydroxymethyl group that serves as a handle for building more complex molecules.

Significance of the Quinoline Scaffold in Chemical and Biological Research

The quinoline nucleus is a cornerstone of medicinal chemistry, frequently found in a wide array of pharmacologically active agents. nih.gov Its derivatives have shown a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. nih.govmdpi.com The rigid structure of the quinoline scaffold allows it to bind effectively to biological targets like enzymes and receptors, while its various positions can be functionalized to fine-tune pharmacological activity and properties. nih.govmdpi.com

This versatility has led to the development of numerous quinoline-based drugs. A notable example is mefloquine (B1676156), an antimalarial drug featuring a quinoline methanol (B129727) core. nih.gov The proven success of this scaffold continues to inspire researchers to explore new derivatives for a range of therapeutic applications, from neurodegenerative diseases to infectious agents. nih.govgoogle.com

Research Objectives and Scope of the Review

This article focuses on the chemical compound Quinolin-4-ylmethanol hydrobromide, with an emphasis on its role as a synthetic intermediate in academic and pharmaceutical research. The primary objective is to detail its function as a building block for creating more complex, biologically active molecules. The scope is strictly limited to its chemical properties, synthesis, and its application as a precursor in the development of investigational compounds, without discussing clinical or toxicological data.

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

quinolin-4-ylmethanol;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO.BrH/c12-7-8-5-6-11-10-4-2-1-3-9(8)10;/h1-6,12H,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLZBSTYKDWIFFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)CO.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for Quinolin-4-ylmethanol (B1222667) Hydrobromide

The synthesis of Quinolin-4-ylmethanol hydrobromide is not typically a one-step process but rather a sequence involving the formation of the quinoline (B57606) core, functionalization, and final salt formation.

A direct and common route to quinolin-4-ylmethanol involves the reduction of a pre-existing quinoline derivative bearing a carboxylic acid or ester group at the 4-position.

A key precursor is quinoline-4-carboxylic acid . This compound can be synthesized through various established methods, including the Doebner and Pfitzinger reactions, which specifically yield quinoline-4-carboxylic acids. nih.govresearchgate.net Once obtained, the carboxylic acid group can be reduced to a primary alcohol. This transformation is typically achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (B95107) (THF).

The synthetic sequence can be summarized as:

Synthesis of Quinoline-4-Carboxylic Acid: Employing a method like the Doebner reaction, where an aniline (B41778), an aldehyde, and pyruvic acid are condensed. nih.govacs.org

Reduction to Quinolin-4-ylmethanol: The resulting quinoline-4-carboxylic acid is reduced to the corresponding alcohol, (quinolin-4-yl)methanol.

Hydrobromide Salt Formation: The free base, quinolin-4-ylmethanol, is then treated with a solution of hydrobromic acid (HBr) in a suitable solvent. The nitrogen atom of the quinoline ring, being basic, accepts a proton from HBr, leading to the precipitation of the this compound salt.

This multi-step approach allows for modular synthesis, where various substituted anilines or aldehydes can be used in the initial step to generate a diverse library of substituted this compound analogues.

General Synthetic Strategies for Related Quinolin-4-ylmethanol Analogues

The synthesis of analogues of quinolin-4-ylmethanol hinges on the versatile methods available for constructing the quinoline ring, particularly those that yield intermediates like 4-hydroxyquinolines (which exist in tautomeric equilibrium with quinolin-4(1H)-ones) that can be further modified.

Several classical name reactions remain fundamental for creating the quinoline core, providing access to 4-hydroxyquinoline (B1666331) or quinolin-4-one intermediates.

Gould-Jacobs Reaction: This reaction involves the condensation of an aniline with diethyl ethoxymethylenemalonate (EMME). wikipedia.orgthieme-connect.com The process begins with a substitution reaction to form an anilidomethylenemalonate, which then undergoes a thermally induced cyclization. wikipedia.orgyoutube.com Subsequent hydrolysis and decarboxylation of the resulting ester yield a 4-hydroxyquinoline. wikipedia.orgmdpi.com Microwave-assisted modifications of this reaction have been shown to reduce reaction times and improve yields. researchgate.net

Conrad-Limpach Reaction: Discovered in 1887, this synthesis involves the condensation of anilines with β-ketoesters. wikipedia.orgsynarchive.com The reaction typically proceeds in two stages: formation of a Schiff base (or the corresponding enamine) at lower temperatures, followed by a high-temperature cyclization (often around 250 °C) to form the 4-hydroxyquinoline. wikipedia.orgnih.gov The choice of a high-boiling, inert solvent is crucial for achieving high yields. wikipedia.orgnih.gov

Biere-Seelen Synthesis: This approach provides access to quinolin-4-ones starting from methyl anthranilate. mdpi.commun.ca The key steps are a Michael addition of methyl anthranilate to dimethyl acetylenedicarboxylate, followed by a base-induced intramolecular cyclization to yield the quinolin-4-one diester. mdpi.commun.ca

Dieckmann Condensation: As an intramolecular Claisen condensation, the Dieckmann reaction is used to form cyclic β-keto esters from diesters. wikipedia.orglibretexts.orgnumberanalytics.com In the context of quinoline synthesis, it is applied to N-aryl substituted diesters. The intramolecular cyclization, driven by a strong base, forges the heterocyclic ring, yielding a quinolin-4-one derivative after tautomerization. mdpi.comwikipedia.org This method is particularly effective for creating five- or six-membered rings. wikipedia.orgchemistrysteps.com

Table 1: Overview of Classical Reactions for Quinoline Analogue Synthesis

| Reaction Name | Reactant 1 | Reactant 2 | Key Conditions | Primary Product Type | Reference(s) |

|---|---|---|---|---|---|

| Gould-Jacobs | Aniline | Diethyl ethoxymethylenemalonate | Thermal cyclization, then hydrolysis & decarboxylation | 4-Hydroxyquinoline | wikipedia.orgmdpi.com |

| Conrad-Limpach | Aniline | β-Ketoester | High-temperature cyclization (~250 °C) | 4-Hydroxyquinoline | wikipedia.orgsynarchive.com |

| Biere-Seelen | Methyl anthranilate | Dimethyl acetylenedicarboxylate | Michael addition, then base-induced cyclization | Quinolin-4-one | mdpi.commun.ca |

| Dieckmann | N-Aryl substituted diester | (Intramolecular) | Strong base (e.g., NaOEt) | Quinolin-4-one | mdpi.comwikipedia.org |

Modern organic synthesis has increasingly relied on transition metals to catalyze the formation of quinoline scaffolds with high efficiency and functional group tolerance.

Palladium-Catalyzed Reactions: Palladium catalysts are extensively used. One prominent method is the palladium-catalyzed carbonylation of 2-iodoaniline (B362364) with terminal acetylenes, which proceeds via a Sonogashira coupling followed by cyclization to afford quinolin-4-ones. mdpi.comresearchgate.netnih.gov Another approach involves the oxidative cyclization of anilines and aryl allyl alcohols, catalyzed by palladium acetate, which directly yields quinoline derivatives without the need for additives. nih.govscispace.comrsc.org

Copper- and Cobalt-Catalyzed Reactions: Copper catalysts enable an efficient intermolecular decarboxylative cascade cyclization of aryl aldehydes, anilines, and acrylic acid to directly synthesize 2-substituted quinolines. organic-chemistry.org Cobalt catalysts, such as Co(OAc)₂·4H₂O, have been used for the dehydrogenative cyclization of 2-aminoaryl alcohols with ketones, providing an environmentally benign route to quinolines under mild conditions. organic-chemistry.org

N-Heterocyclic carbenes have emerged as powerful organocatalysts for quinoline synthesis.

In one key strategy, an NHC catalyzes the reaction between an aldehyde and a bromo-enone derivative. mdpi.com The mechanism involves the NHC forming a homoenolate intermediate with the aldehyde, which then attacks the bromo-enone. A subsequent intramolecular cyclization and dehydration cascade leads to the formation of a quinolin-4-one. mdpi.com NHCs have also been employed in indirect Friedländer annulation reactions, starting from 2-aminobenzyl alcohol and ketones, to produce a variety of polysubstituted quinolines. rsc.orgrsc.org

Decarboxylative strategies offer novel pathways to quinoline derivatives by extruding carbon dioxide as a driving force for cyclization.

An iodine-mediated decarboxylative cyclization has been developed using α-amino acids and 2-methylquinolines under metal-free conditions to afford fused quinoline systems like imidazo[1,5-a]quinolines. rsc.orgnih.gov Another approach involves the reaction of isatoic anhydrides with 1,3-dicarbonyl compounds. A base-catalyzed reaction initiates a sequence of addition, ring-opening, and decarboxylative cyclization to yield quinolin-4-ones. mdpi.com These methods are advantageous as they often use readily available starting materials and can avoid the use of metal catalysts. nih.gov

Table 2: Overview of Modern Catalytic Strategies for Quinoline Analogue Synthesis

| Synthetic Strategy | Catalyst/Reagent | Reactant Types | Key Features | Reference(s) |

|---|---|---|---|---|

| Transition Metal-Catalyzed | Palladium, Copper, Cobalt | Anilines, Alkynes, Alcohols, etc. | High efficiency, broad functional group tolerance. | nih.govorganic-chemistry.org |

| NHC-Catalyzed | N-Heterocyclic Carbene | Aldehydes, Ketones, Enones | Organocatalytic, forms key C-C bonds under mild conditions. | mdpi.comrsc.org |

| Decarboxylative Cyclization | Iodine or Base | α-Amino acids, Isatoic anhydrides | Metal-free options, CO₂ extrusion as a driving force. | mdpi.comrsc.org |

Electrochemical and Photochemical Methods

Electrochemical and photochemical methods offer alternative approaches to the synthesis and modification of quinoline derivatives. While specific electrochemical synthesis for this compound is not extensively documented, the principles of electrochemistry are applied to the synthesis of the broader quinolin-4-one class of compounds. For instance, the C3-H halogenation of quinoline-4(1H)-ones can be achieved using potassium halides as both the halogenating agent and electrolyte in an undivided cell. organic-chemistry.org This method provides a regioselective and scalable route to halogenated quinolin-4-ones. organic-chemistry.org

Photochemical methods have been successfully employed for the C-H hydroxyalkylation of quinolines and isoquinolines. nih.gov This visible light-mediated process utilizes the excited-state reactivity of 4-acyl-1,4-dihydropyridines to generate acyl radicals, which then react with the quinoline core. nih.gov This approach avoids the need for external oxidants and allows for the functionalization of complex and bioactive molecules. nih.gov For example, this method has been used to access 4-quinolinemethanol derivatives. nih.gov Photochemical cyclization is another strategy, where 4-aryl-N-benzoyloxy-2,3-diphenyl-1-azabuta-1,3-dienes can be cyclized to form 2,3-diphenylquinoline (B3369077) derivatives in good yields. rsc.org Additionally, UV light-promoted reactions using photoredox catalysts like 10-methyl-9,10-dihydroacridine (AcrH2) can be used to synthesize disubstituted quinolines from styrenes or phenyl acetylenes and diazonium salts. researchgate.net

Metal-Free Synthetic Procedures

Metal-free synthetic procedures for quinoline derivatives have gained significant attention due to their potential for producing compounds with low toxicity, which is particularly important in medicinal chemistry. researchgate.netrsc.orgnih.gov These methods often provide environmentally friendly and efficient alternatives to traditional metal-catalyzed reactions. nih.gov

Several established metal-free methods for quinoline synthesis include the Skraup, Doebner–Von Miller, and Friedländer reactions. nih.govmdpi.com However, these methods can suffer from harsh reaction conditions and the use of toxic reagents. nih.govmdpi.com Modern modifications to these classical methods, such as using microwave irradiation or ionic liquids, have been developed to improve efficiency and reduce environmental impact. nih.govmdpi.com

The Friedländer synthesis, which involves the condensation of a 2-aminoaryl ketone with a compound containing an α-methylene carbonyl group, is a prominent metal-free method for producing polysubstituted quinolines. nih.govnih.gov Recent advancements have focused on using heterogeneous catalysts, such as Brønsted acid functionalized graphitic carbon nitride (g-C3N4), to enhance the reaction rate under mild conditions. nih.gov

Other metal-free approaches include:

Tandem Cyclization: A strategy involving the functionalization of C(sp3)–H bonds and tandem cyclization of 2-styrylanilines with 2-methylbenzothiazoles or 2-methylquinolines, catalyzed by iodide, provides an efficient route to functionalized quinolines. nih.gov

Electrophilic Cyclization: The annulation of 2-azidobenzyl alcohols with internal alkynes under acidic conditions leads to substituted quinolines. mdpi.com

Radical-Promoted Cyclization: N-bromosuccinamide (NBS) can mediate the radical cyclization of arylamine precursors to form 3-substituted quinolines. mdpi.com

Oxidative Cross-Coupling: A metal-free oxidative cross-coupling reaction between isoquinolines and 2-naphthols provides a direct route to QUINOL scaffolds. nih.gov

Advanced Reaction Pathways and Chemical Reactivity Studies

The quinoline ring system is susceptible to a variety of chemical transformations, allowing for the introduction of diverse functional groups.

Electrophilic and Nucleophilic Substitution Reactions of the Quinoline Moiety

Electrophilic Aromatic Substitution: The quinoline ring is electron-deficient, making electrophilic substitution reactions less favorable than in benzene (B151609). researchgate.net When these reactions do occur, they predominantly take place on the benzene ring, typically at the C5 and C8 positions, as the pyridine (B92270) ring is deactivated by the nitrogen atom. researchgate.netyoutube.com

Nucleophilic Aromatic Substitution: Nucleophilic substitution reactions readily occur on the electron-deficient pyridine ring of the quinoline system, primarily at the C2 and C4 positions. researchgate.netquimicaorganica.org Halogenated quinolines, particularly those with a halogen at the C2 or C4 position, are excellent substrates for nucleophilic substitution. quimicaorganica.orgmdpi.com The reactivity at the C4 position is generally higher than at the C2 position. quimicaorganica.org A variety of nucleophiles, including amines, thiols, and azides, can displace the leaving group at these positions. mdpi.comresearchgate.net For instance, 4-chloroquinolines can react with nucleophiles to yield 4-substituted quinolinones. researchgate.net Catalyst-free nucleophilic substitution of hydrogen in quinolines has also been reported, using acylethynylpyrroles to stereoselectively afford 2-(E-2-acylethenylpyrrolyl)quinolines. rsc.org

| Position of Substitution | Type of Substitution | Reactivity |

| C2, C4 | Nucleophilic | High |

| C5, C8 | Electrophilic | Moderate |

Bromination and Halocyclization Reactions of Quinoline Systems

Bromination of quinoline derivatives is a key method for introducing bromine atoms, which can then serve as handles for further functionalization. The position of bromination depends on the substituents present on the quinoline ring. For example, in 2-methylquinolin-4(1H)-ones, the direction of bromination is influenced by the substituent at the C3 position. nuph.edu.ua Bromination of 8-substituted quinolines often leads to mono- or di-bromo derivatives, with the regioselectivity depending on the reaction conditions and the nature of the substituent. researchgate.netacgpubs.org For instance, 8-hydroxyquinoline (B1678124) can be brominated at the C5 and C7 positions. acgpubs.org Metal-free protocols for the regioselective C5-H halogenation of 8-substituted quinolines have been developed using trihaloisocyanuric acid as the halogen source. rsc.org

Halocyclization reactions of quinoline derivatives bearing appropriate side chains can lead to the formation of new heterocyclic rings. For example, 8-(prop-2-ynylsulfanyl)quinoline can undergo halocyclization with halogens to form dihydrothiazino[2,3,4-ij]quinolium systems. figshare.comtandfonline.com Similarly, the bromination of the furanoquinoline alkaloid haplophyllidine (B94666) with molecular bromine or N-bromosuccinimide results in intramolecular cyclization, forming new polycyclic structures. nih.gov

Hydrogenation and Denitrogenation Reaction Pathways of Quinoline Derivatives

Hydrogenation of the quinoline ring system can lead to tetrahydroquinoline derivatives, which are important structural motifs in many biologically active compounds. The selective hydrogenation of the pyridine ring is a common transformation.

Denitrogenation, the removal of the nitrogen atom from the quinoline ring, is a more challenging transformation. However, it has been achieved using specific reagents. For example, a denitrogenative palladium-catalyzed cascade reaction of o-aminocinnamonitriles with arylhydrazines has been developed for the synthesis of quinolines. nih.gov Molecular titanium hydride complexes have also been shown to effect the hydrodenitrogenation of quinoline at elevated temperatures, extruding the nitrogen atom from the pyridine unit. researchgate.net

Oxidative Coupling Reactions of Quinoline N-oxides

Quinoline N-oxides are versatile intermediates that can undergo various transformations. Oxidative coupling reactions of quinoline N-oxides provide a pathway to functionalized quinolines. For instance, a metal-free oxidative cross-coupling reaction between isoquinoline (B145761) N-oxides and 2-naphthols can produce QUINOL scaffolds. nih.gov Furthermore, the deoxygenative C-H functionalization of quinoline N-oxides with thiourea, activated by triflic anhydride, allows for the regioselective synthesis of quinoline-2-thiones. organic-chemistry.org This method can also be performed as a one-pot procedure starting from quinolines without isolating the N-oxide intermediate. organic-chemistry.org

Modulatory Effects of Solution Structure on Chemical Reactivity

The reactivity of a chemical compound in solution is not solely governed by its intrinsic molecular structure but is also significantly influenced by its immediate environment. Factors such as the nature of the solvent, the presence of counter-ions, and the propensity for self-aggregation can profoundly alter reaction pathways and rates. For an ionic compound like this compound, these effects are particularly pronounced.

Ion-Pairing and Its Influence on Reactivity:

In solution, the quinolinium cation and the bromide anion can exist as solvent-separated ion pairs, contact ion pairs, or free ions. The equilibrium between these states is highly dependent on the solvent's polarity and coordinating ability.

In polar, protic solvents (e.g., water, ethanol): The ions are likely to be well-solvated, existing predominantly as solvent-separated ion pairs or free ions. This would leave the quinolinium ring and the hydroxymethyl group relatively exposed to reactants.

In nonpolar or weakly polar aprotic solvents (e.g., dichloromethane, tetrahydrofuran): The formation of contact ion pairs is more favorable due to weaker solvent-ion interactions. In a contact ion pair, the bromide anion is closely associated with the positively charged quinolinium ring, which can sterically hinder the approach of nucleophiles or electrophiles to certain positions on the ring.

This ion-pairing phenomenon can be a powerful tool to control the selectivity of reactions. For instance, in related systems, the use of specific counter-ions has been shown to direct the regioselectivity of addition reactions to the quinoline ring.

Protonation and Tautomerism:

The quinoline nitrogen is basic and will be protonated in the hydrobromide salt. This protonation significantly alters the electronic distribution within the aromatic system, making the ring more electron-deficient and susceptible to nucleophilic attack, particularly at the 2- and 4-positions. The hydroxymethyl group at the 4-position can also participate in hydrogen bonding with the solvent or the bromide ion, which can affect its reactivity, for example, in esterification or oxidation reactions.

While less common for this specific structure, some quinoline derivatives can exhibit tautomerism. For Quinolin-4-ylmethanol, the presence of the hydroxymethyl group makes other tautomeric forms less likely compared to, for example, hydroxyquinolines which can exist in equilibrium with their quinolone forms. mdpi.comnih.govnih.govresearchgate.netmdpi.comnih.gov

Aggregation and Supramolecular Assembly:

Quinoline derivatives, due to their planar aromatic structure, have a tendency to form aggregates in solution through π-π stacking interactions. The formation of such aggregates can significantly impact reactivity by:

Masking reactive sites: Within an aggregate, the reactive functional groups of individual molecules may be buried, reducing their accessibility to reactants in the bulk solution.

Altering the local microenvironment: The polarity and steric environment within an aggregate can be very different from the bulk solvent, potentially leading to altered reaction rates or even different reaction products.

The likelihood of aggregation is influenced by concentration, solvent, and temperature. While no specific studies on the aggregation of this compound were found, this phenomenon is a critical consideration when studying its reactivity.

Data on Related Compounds:

To illustrate the potential impact of solution structure, we can consider data from studies on other quinoline derivatives. For example, the synthesis of various quinolin-4-ones demonstrates the sensitivity of reaction outcomes to the choice of solvent and catalyst, which indirectly points to the importance of the solution-state environment. mdpi.comnih.govnih.govresearchgate.netmdpi.comnih.gov

Interactive Data Table: Expected Influence of Solvent on the Solution Structure and Reactivity of this compound

| Solvent Property | Expected Solution Structure | Predicted Effect on Reactivity |

| High Polarity (e.g., Water) | Dissociated ions or solvent-separated ion pairs. | Enhanced reactivity of the quinolinium ring towards nucleophiles due to strong electron-withdrawing effect of the protonated nitrogen. The hydroxymethyl group is well-solvated and accessible. |

| Low Polarity (e.g., Toluene) | Predominantly contact ion pairs and potential for aggregation. | Reduced reactivity at sites sterically hindered by the bromide ion. Aggregation could lead to lower overall reaction rates. |

| Protic (e.g., Ethanol) | Strong hydrogen bonding with the hydroxymethyl group and bromide ion. | Can act as a proton source or sink, potentially participating in the reaction mechanism. May stabilize charged intermediates. |

| Aprotic (e.g., Acetonitrile) | Less specific solvation. | Reactivity will be more dependent on the intrinsic properties of the ion pair. |

Structural Characterization and Advanced Spectroscopic Analysis in Research

High-Resolution Spectroscopic Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for determining the molecular structure of quinolin-4-ylmethanol (B1222667) hydrobromide.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the hydrogen (¹H) and carbon (¹³C) atomic framework. In the hydrobromide salt, the protonation of the quinoline (B57606) nitrogen atom significantly influences the chemical shifts of nearby protons, particularly H2 and H3, causing them to resonate at a lower field compared to the non-protonated form. Theoretical calculations and experimental data are often compared to assign signals accurately. Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed for unambiguous assignment of all proton and carbon signals.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Quinolin-4-ylmethanol Hydrobromide Predicted chemical shifts (ppm) are relative to a standard reference (e.g., TMS). Actual values can vary based on solvent and experimental conditions.

| ¹H NMR Data | ¹³C NMR Data | ||

|---|---|---|---|

| Assignment | Predicted δ (ppm) | Assignment | Predicted δ (ppm) |

| H2 | ~8.9 | C2 | ~150 |

| H3 | ~7.8 | C3 | ~122 |

| H5 | ~8.2 | C4 | ~148 |

| H6 | ~7.7 | C4a | ~128 |

| H7 | ~7.9 | C5 | ~130 |

| H8 | ~8.1 | C6 | ~127 |

| -CH₂- | ~5.0 | C7 | ~129 |

| -OH | Variable | C8 | ~125 |

| N-H⁺ | Variable (broad) | C8a | ~147 |

| -CH₂OH | ~62 |

Mass Spectrometry (MS) is used to confirm the molecular weight and elemental composition. For this compound (C₁₀H₁₀BrNO, MW: 240.10 g/mol ), electrospray ionization (ESI) in positive mode would typically detect the cationic species, which is the protonated quinolin-4-ylmethanol molecule. bldpharm.comnih.gov The mass analyzer would show a peak corresponding to the [C₁₀H₉NO + H]⁺ ion.

Table 2: Mass Spectrometry Data for Quinolin-4-ylmethanol Cation

| Ion Species | Formula | Calculated m/z | Method |

|---|---|---|---|

| [M]⁺ | [C₁₀H₁₀NO]⁺ | 160.0757 | High-Resolution MS (ESI+) |

X-ray Crystallography for Solid-State Structural Analysis

Single-crystal X-ray crystallography provides an unambiguous determination of the three-dimensional structure of the compound in the solid state. This technique yields precise data on bond lengths, bond angles, and the spatial arrangement of atoms within the crystal lattice. For this compound, a key feature of the crystal structure is the extensive network of hydrogen bonds. These interactions involve the bromide anion (Br⁻), the hydroxyl group (-OH) of the methanol (B129727) substituent, and the protonated nitrogen atom of the quinoline ring (N⁺-H). This network dictates the molecular packing and stabilizes the crystal structure. The quinoline ring system itself is largely planar, though minor distortions can occur. nih.gov

Table 3: Representative Crystallographic Data for a Quinoline Derivative This table presents typical data that would be obtained from an X-ray crystallographic analysis of a related quinoline salt.

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 15.2 |

| c (Å) | 9.1 |

| β (°) | 98.5 |

| Volume (ų) | 1150 |

| Z (molecules/unit cell) | 4 |

Conformational Analysis in Solution and Solid States

The conformation of this compound, particularly the orientation of the hydroxymethyl group relative to the quinoline ring, differs between the solid and solution phases.

Solution State: In solution, the molecule is more dynamic. The hydroxymethyl group can rotate around the C4-C(methylene) single bond. While there is increased rotational freedom, certain conformations may be more populated than others due to steric and electronic effects. Advanced NMR experiments, such as Rotating frame Overhauser Effect Spectroscopy (ROESY), can be used to probe these preferred conformations by detecting through-space interactions between the methylene (B1212753) protons and the protons on the quinoline ring, such as H3 and H5. This allows for a comparison between the rigid, experimentally determined solid-state structure and the dynamic conformational preferences in solution.

Mechanistic Investigations of Quinolin 4 Ylmethanol Hydrobromide and Analogues

Elucidation of Reaction Mechanisms in Synthetic Transformations

The synthesis of the quinoline (B57606) scaffold, the core of Quinolin-4-ylmethanol (B1222667) hydrobromide, can be achieved through various established methods. These synthetic routes are crucial for accessing a diverse range of quinoline derivatives for further study.

One of the foundational methods is the Gould-Jacobs reaction . This process begins with the condensation of an aniline (B41778) with diethyl ethoxymethylenemalonate. The resulting intermediate then undergoes thermal cyclization, typically under harsh conditions, to form a 4-hydroxy-3-ethoxycarbonylquinoline. Subsequent hydrolysis and decarboxylation yield the quinolin-4-one backbone. mdpi.com

Another significant approach is the Camps cyclization . In this reaction, an o-acylaminoacetophenone is cyclized in the presence of a base. The mechanism involves the deprotonation of the methylene (B1212753) group of the amide, followed by an intramolecular attack on the ketone's carbonyl group to form an alcohol intermediate. This intermediate then undergoes elimination to yield the quinolin-4-one. mdpi.com

More contemporary methods often employ metal catalysts. Palladium-catalyzed carbonylation reactions , for example, utilize carbon monoxide to construct the quinolin-4-one ring system from 2-iodoanilines and terminal acetylenes. mdpi.com The mechanism involves the oxidative addition of the palladium catalyst to the 2-iodoaniline (B362364), followed by CO insertion and subsequent cyclization. mdpi.com

Microwave-assisted organic synthesis (MAOS) has also been applied to accelerate and improve the efficiency of quinoline synthesis. researchgate.net These methods often lead to higher yields, shorter reaction times, and fewer byproducts compared to conventional heating. researchgate.net

A metal-free approach for the synthesis of Dubamine and its analogues, which are quinoline alkaloids, starts from dihydroquinolin-4-ones. These precursors undergo a two-step sequence of reduction followed by dehydration/oxidation to yield the final quinoline products. nih.gov

The synthesis of quinolin-4-ylmethoxychromen-4-ones has been achieved through multi-component reactions (MCRs). These reactions offer the advantage of constructing complex molecules in a single step from multiple starting materials, showcasing high atom economy. researchgate.netbiorxiv.org

Mechanistic Probes for Biological Target Interactions

Quinoline derivatives are known to interact with a variety of biological targets, and understanding the mechanisms of these interactions is key to developing new therapeutic agents.

Enzyme Inhibition Mechanism Studies

Quinoline-based compounds have been shown to inhibit a range of enzymes, particularly those that interact with DNA.

DNA Methyltransferase (DNMT) Inhibition: Certain 4-aminoquinoline (B48711) derivatives, such as SGI-1027 and its analogues, are potent inhibitors of DNA methyltransferases. nih.gov Enzymatic studies have revealed that these compounds act as competitive inhibitors with respect to the DNA substrate and non-competitive inhibitors with respect to the S-adenosyl-l-methionine (AdoMet) cofactor. nih.gov Some of these quinoline analogues have been found to interact directly with DNA, suggesting that they inhibit DNMTs by binding to the DNA substrate. nih.govnih.gov For instance, compounds with a methylamine (B109427) or methylpiperazine addition have demonstrated the ability to intercalate into the minor groove of DNA when it is bound by the enzyme, causing a significant conformational change that moves the catalytic domain away from the DNA. nih.govnih.gov This intercalation mechanism is a key feature of their inhibitory action. nih.govnih.gov

Topoisomerase Inhibition: Quinolones are well-known inhibitors of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. researchgate.net Their mechanism involves stabilizing the enzyme-DNA cleavage complex, which leads to the accumulation of double-strand breaks in the bacterial DNA and ultimately cell death. researchgate.net The interaction between quinolones and topoisomerase IV is often mediated by a water-metal ion bridge, which is a critical feature for drug binding. researchgate.net

The table below summarizes the inhibitory activity of selected quinoline derivatives against various enzymes.

| Compound/Class | Target Enzyme | Mechanism of Inhibition | IC₅₀/Kᵢ |

|---|---|---|---|

| 4-Aminoquinoline analogues (e.g., SGI-1027) | DNA Methyltransferase 1 (DNMT1) | Competitive with DNA, Non-competitive with AdoMet | Micromolar range |

| Quinolone antibiotics | DNA Gyrase, Topoisomerase IV | Stabilization of enzyme-DNA cleavage complex | Varies by specific compound |

| Quinoline derivative 11 | Clostridioides difficile CamA | Intercalation into enzyme-bound DNA | Low micromolar |

| Quinoline-chalcone hybrids | PI3K isoforms | Non-selective inhibition | 52-473 nM |

This table is generated based on data from various quinoline derivatives and may not be directly representative of Quinolin-4-ylmethanol hydrobromide.

Receptor Binding Mechanism Studies

Quinoline derivatives have also been investigated for their ability to bind to various receptors, indicating their potential as modulators of signaling pathways.

Dopamine (B1211576) Receptor Binding: A study on structurally constrained hybrid compounds containing octahydrobenzo[g or f]quinoline moieties revealed their binding affinity for dopamine D2 and D3 receptors. escholarship.org The trans-octahydrobenzo[f]-quinolin-7-ol derivative, in particular, showed high affinity for both receptor subtypes. escholarship.org The enhanced affinity of these hybrid structures compared to their non-hybrid counterparts suggests that the inclusion of a piperazine (B1678402) moiety plays a significant role in the binding interaction. escholarship.org A proposed pharmacophore model for these compounds includes two aromatic/hydrophobic centers and one cationic feature, which are crucial for receptor recognition and binding. escholarship.org

DNA Interaction Mechanisms (e.g., Binding, Synthesis Inhibition, Oxidative Stress Induction)

The planar aromatic structure of the quinoline ring system makes it an ideal candidate for intercalation between the base pairs of DNA. acs.org This interaction can lead to a variety of cellular consequences.

DNA Binding and Intercalation: Many quinoline derivatives exert their biological effects by directly interacting with DNA. acs.org This interaction can occur through intercalation, where the planar quinoline ring slips in between the DNA base pairs, or through groove binding. nih.govnih.gov Such interactions can alter the conformation of the DNA double helix, interfering with the binding of DNA-processing proteins and ultimately disrupting DNA replication and transcription. acs.org For example, certain quinoline-based compounds have been shown to intercalate into the minor groove of DNA, leading to conformational shifts that inhibit the function of DNA-acting enzymes. nih.govnih.gov

Inhibition of DNA Synthesis: By targeting enzymes essential for DNA replication, such as DNA gyrase and topoisomerase IV, quinolones effectively inhibit bacterial DNA synthesis. researchgate.net This inhibition prevents the unwinding and separation of bacterial DNA, which is a critical step in the replication process, leading to a bactericidal effect. researchgate.net

Oxidative Stress Induction: Some quinoline derivatives have been shown to induce oxidative stress within cells. One study on a novel quinoline derivative demonstrated its ability to generate high levels of reactive oxygen species (ROS) in Leishmania amazonensis promastigotes. nih.gov This increase in ROS can lead to damage of cellular components, including DNA, and contribute to the compound's antiparasitic activity. nih.gov Another study linked the hepatotoxic effects of methotrexate (B535133) to the induction of oxidative stress, which could be mitigated by a quinoline derivative.

Studies on Spin-Center Transfer Mechanisms

SCS is a radical process that involves a 1,2-radical translocation accompanied by a two-electron ionic movement, such as the elimination of a leaving group. In some cases, this can be initiated by photocatalytic reactions through hydrogen atom transfer (HAT) or single-electron transfer (SET) pathways. For nitrogen-containing heteroarenes, a proposed mechanism involves the addition of a radical to the protonated heteroarene to form an α-amino radical. A subsequent spin-center shift can occur upon protonation of an adjacent carbonyl oxygen, leading to the translocation of the spin density.

Mechanistic Insights into Biological Activity Pathways

The diverse biological activities of quinoline derivatives stem from their ability to modulate various cellular pathways.

Quinoline compounds can influence key signaling pathways involved in cell proliferation and survival. For instance, some quinoline derivatives have been found to down-regulate the expression of c-myc by stabilizing the G-quadruplex structure in its promoter region. This leads to a cascade of effects, including the down-regulation of nucleolin expression, inhibition of ribosomal RNA synthesis, and subsequent activation of the p53 tumor suppressor protein, ultimately triggering apoptosis in cancer cells.

Furthermore, certain quinoline derivatives have been reported to inhibit the canonical NF-κB signaling pathway. In silico studies suggest that these compounds may interfere with the DNA-binding activity of the p65/NF-κB transcription factor, thereby preventing the transcription of its target genes.

The table below provides a summary of the biological pathways affected by certain quinoline analogues.

| Quinoline Analogue Class | Affected Pathway | Mechanistic Detail |

|---|---|---|

| 2,4-Disubstituted quinazolines | c-Myc and p53 pathways | Stabilization of c-myc promoter G-quadruplex, leading to p53 activation and apoptosis. |

| Novel quinoline inhibitors | NF-κB pathway | Potential interference with the DNA-binding activity of the p65/NF-κB transcription factor. |

| Quinolone antibiotics | Bacterial DNA replication pathway | Inhibition of DNA gyrase and topoisomerase IV. researchgate.net |

This table is generated based on data from various quinoline derivatives and may not be directly representative of this compound.

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure, geometry, and energetic properties of molecules. Methods like Density Functional Theory (DFT) and ab initio calculations are foundational in modern computational chemistry.

DFT is a widely used method for studying quinoline (B57606) derivatives, offering a balance between accuracy and computational cost. It is utilized to optimize molecular geometries, calculate vibrational frequencies, and determine electronic properties. nih.govnih.gov For instance, studies on various quinoline compounds have used DFT methods like B3LYP and M06-2X with different basis sets (e.g., 6-31+G(d,p), 6-311G(d,p)) to investigate their structures and reactivity. nih.govnih.govuobaghdad.edu.iq

To understand the reactivity of different sites within a molecule, chemists use reactivity descriptors derived from quantum calculations. The Fukui function is a key descriptor that indicates the propensity of an electronic system to change its density at a specific point when the total number of electrons is modified. Condensed Fukui functions simplify this by assigning a value to each atom in the molecule, highlighting the most likely sites for nucleophilic, electrophilic, and radical attacks.

Studies on quinoline and its derivatives have successfully used Fukui functions to predict their chemical reactivity. researchgate.netnih.gov For example, in a theoretical study of the herbicide quinmerac (B26131) (7-chloro-3-methylquinoline-8-carboxylic acid), the Fukui function values were calculated to predict that electrophilic and radical attacks would likely lead to aromatic substitutions, whereas nucleophilic attacks could result in the cleavage of the C=N bond. nih.gov These calculations help in understanding the metabolic pathways and potential interactions of quinoline-based compounds.

Table 1: Predicted Reactive Sites in Quinoline Derivatives from Fukui Function Analysis

| Compound | Predicted Site for Electrophilic Attack | Predicted Site for Nucleophilic Attack | Predicted Site for Radical Attack | Reference |

|---|---|---|---|---|

| Quinmerac | Aromatic Ring | C=N bond | Aromatic Ring | nih.gov |

| General Quinoline | Nitrogen-containing heterocyclic ring | Carbonyl groups (if present) | Various, depending on substituents | researchgate.net |

Transition State Theory (TST) is a fundamental concept used to explain the rates of elementary chemical reactions. wikipedia.org It postulates a quasi-equilibrium between reactants and an activated complex, known as the transition state, which is the highest point on the potential energy surface along the reaction coordinate. wikipedia.orgyoutube.com By analyzing the properties of this transition state, TST allows for the calculation of reaction rate coefficients.

In the context of quinoline derivatives, TST has been applied to study reaction mechanisms, such as tautomerization. For the compound 4-(methylsulfanyl)-3[(1Z)-1-(2-phenylhydrazinylidene) ethyl] quinoline-2(1H)-one, DFT calculations combined with TST were used to investigate the keto-enol tautomerization process in both the gas phase and in ethanol. nih.gov The study calculated the energy barriers (activation energies) for the conversion, finding them to be high, which suggests the keto form is more stable under these conditions. nih.gov Such calculations are crucial for understanding the stability and potential transformations of these molecules.

Chemical reactions and molecular properties are often significantly influenced by the solvent environment. Computational models are used to simulate these effects. These can range from implicit solvent models, which represent the solvent as a continuous medium, to explicit models where individual solvent molecules are included in the calculation. The Collins-Kimball model is a theoretical framework used to describe diffusion-controlled reaction rates, accounting for the influence of solvent viscosity and intermolecular interactions.

For quinoline derivatives, solvent effects have been analyzed using various models. The Kamlet, Abboud, and Taft linear solvation energy relationships (KAT-LSER) model was used to study the solubility of 5-chloro-8-hydroxyquinoline, revealing that solvent-solvent interactions had a more significant effect on solubility than direct solute-solvent interactions. researchgate.net In another study, the time-dependent density functional theory solvation model (TDDFT-SMD) was employed to simulate the UV-Vis electronic spectra of a quinolinone derivative in acetonitrile, demonstrating how computational methods can predict spectroscopic properties in solution. nih.gov

Molecular Modeling and Docking Simulations

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. A particularly important application in drug discovery is molecular docking, which predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein or enzyme.

Molecular docking is a cornerstone of modern drug design, enabling scientists to predict how a potential drug molecule might interact with its biological target. nih.gov This process involves placing the ligand into the binding site of the receptor in various conformations and orientations and scoring the resulting poses based on their predicted binding affinity.

Numerous studies have employed molecular docking to investigate the potential biological activity of quinoline derivatives. nih.govresearchgate.net For instance, docking simulations have been performed to:

Investigate the binding of novel quinoline derivatives to the active site of the Topoisomerase 1 (Topo 1) enzyme, a target for anticancer drugs. nih.gov

Evaluate the recognition profiles of quinoline compounds within the vascular endothelial growth factor receptor (VEGFR) tyrosine kinase binding pocket, another key target in cancer therapy. researchgate.net

Predict the binding affinity of quinoline-4-one derivatives as inhibitors of Factor Xa, an enzyme involved in blood coagulation. researchgate.net

Understand the interaction of quinoline/thiazinan-one hybrids with the S. aureus Murb protein to develop new antibacterial agents. rsc.org

These studies typically identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. For example, a docking study of 2H-thiopyrano[2,3-b]quinoline derivatives against the anticancer target CB1a identified several interacting amino acid residues, including LYS-7, TRP-12, and PHE-15. nih.gov

Table 2: Examples of Molecular Docking Studies on Quinoline Derivatives

| Quinoline Derivative Class | Protein Target | Key Findings | Reference |

|---|---|---|---|

| Substituted Quinolines | Topoisomerase 1 (Topo 1) | Identified binding mode and key interactions for antitumor activity. | nih.gov |

| 2-Aryl-4,6-disubstituted Quinolines | VGFR Tyrosine Kinase | Evaluated recognition profiles at the binding pocket. | researchgate.net |

| Quinoline-4-one Derivatives | Factor Xa | Predicted binding energies and inhibitory potential. | researchgate.net |

| Quinoline/Thiazinan-one Hybrids | S. aureus Murb Protein | Understood binding mode for potential antibacterial candidates. | rsc.org |

| 2H-thiopyrano[2,3-b]quinolines | CB1a | Predicted binding affinities from -5.3 to -6.1 Kcal/mol. | nih.gov |

The insights gained from molecular docking are instrumental in structure-based drug design. By understanding how a ligand binds to its target, chemists can rationally design new molecules with improved affinity, selectivity, and other desirable properties.

The principle is to modify the chemical structure of a lead compound to enhance its interactions with the target's binding site. For example, a co-crystal structure of a quinoline-based BET bromodomain inhibitor complexed with the BRD4 protein revealed that a cyclopropyl (B3062369) group was inserted into a hydrophobic pocket. nih.gov This observation led to the hypothesis that adding further hydrophobic substituents could improve binding affinity, a principle that was subsequently confirmed by synthesizing and testing new derivatives. nih.gov Similarly, docking studies on other quinoline series have guided the synthesis of new compounds with potent antitumor activity. nih.govresearchgate.netresearchgate.net This iterative cycle of design, synthesis, and testing, informed by computational modeling, is a powerful strategy in the development of new therapeutic agents. mdpi.com

Conformational Space Exploration and Sampling Techniques

The three-dimensional arrangement of a molecule, its conformation, is critical to its biological activity as it dictates how the molecule interacts with its biological target. Conformational analysis involves identifying the stable energy minima of a molecule by exploring the potential energy surface as a function of its rotatable bonds. lumenlearning.com For Quinolin-4-ylmethanol (B1222667) hydrobromide, the key rotatable bond is the C4-C(methanol) bond, which determines the orientation of the hydroxymethyl group relative to the quinoline ring.

Computational methods are essential for exploring the vast conformational space of a molecule. Techniques such as systematic searches, random sampling (e.g., Monte Carlo methods), and molecular dynamics simulations are employed to generate a representative ensemble of low-energy conformations. scielo.br For quinoline derivatives, theoretical calculations, including ab initio and Density Functional Theory (DFT) methods, are used to determine the relative energies of different conformers. rsc.org

In the case of Quinolin-4-ylmethanol, the orientation of the -CH₂OH group is expected to be influenced by steric and electronic interactions with the quinoline ring. The nitrogen atom in the quinoline ring and the substituents on the benzene (B151609) ring can create a specific electronic environment that influences the preferred conformation. The presence of the hydrobromide salt would likely lead to protonation of the quinoline nitrogen, introducing a positive charge. This charge could influence the conformational preference through electrostatic interactions with the partially charged atoms of the hydroxymethyl group. It is plausible that intramolecular hydrogen bonding between the protonated nitrogen and the hydroxyl group of the methanol (B129727) substituent could favor a more planar conformation.

Prediction of Molecular Properties for Pharmaceutical Research (e.g., ADMET, Mutagenicity)

The success of a drug candidate is not solely dependent on its biological activity but also on its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. In silico ADMET prediction has become an indispensable tool in early-stage drug discovery to filter out compounds with unfavorable pharmacokinetic or toxicological properties, thereby reducing the high attrition rates in clinical trials. nih.gov A variety of computational models, based on quantitative structure-activity relationships (QSAR) and machine learning algorithms, are used to predict these properties for novel compounds. researchgate.net

For quinoline derivatives, numerous studies have focused on predicting their ADMET properties. nih.govnih.govfrontiersin.org These studies provide a framework for estimating the likely profile of Quinolin-4-ylmethanol hydrobromide.

ADMET Properties of Representative Quinoline Derivatives

| Property | Predicted Value/Characteristic | Reference |

| Absorption | ||

| Gastrointestinal (GI) Absorption | High for many quinoline derivatives | frontiersin.org |

| Lipophilicity (logP) | Generally low to moderate for quinoline hybrids | nih.gov |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeability | Often predicted to be low for quinoline derivatives | frontiersin.org |

| Metabolism | ||

| CYP450 Inhibition | Variable, with some derivatives showing potential for inhibition | frontiersin.org |

| Excretion | ||

| Solubility | Generally moderate for many quinoline hybrids | nih.gov |

| Toxicity | ||

| Mutagenicity (Ames Test) | Some quinoline derivatives test positive, indicating potential mutagenic risk. | frontiersin.orgnih.gov |

| Hepatotoxicity | A concern for some quinoline derivatives. | frontiersin.org |

This table presents generalized findings for various quinoline derivatives and not specific data for this compound.

Based on the general trends observed for quinoline derivatives, it can be inferred that this compound would likely exhibit good gastrointestinal absorption. The presence of the hydroxyl group and the hydrobromide salt would increase its polarity and aqueous solubility compared to the parent quinoline, which could be advantageous for oral bioavailability. The blood-brain barrier permeability is often predicted to be low for many quinoline derivatives, which can be a desirable trait to minimize central nervous system side effects. frontiersin.org

Metabolism is a critical consideration, as many drugs are processed by the cytochrome P450 (CYP) enzyme system. Some quinoline derivatives have been shown to inhibit certain CYP isoforms, which could lead to drug-drug interactions. frontiersin.org Computational models can predict the potential for a compound to be a substrate or inhibitor of these enzymes.

Mutagenicity is a significant safety concern for quinoline-containing compounds. The Ames test, a widely used method to assess a chemical's potential to cause DNA mutations, has shown positive results for some quinoline derivatives. frontiersin.orgnih.gov This is often linked to the metabolic activation of the quinoline ring to reactive intermediates. In silico models that identify structural alerts associated with mutagenicity are, therefore, crucial in the early assessment of compounds like this compound. nih.gov While some quinoline scaffolds are associated with mutagenicity, substitutions can modulate this risk. nih.gov

Medicinal Chemistry Research and Biological Applications Investigative Focus

Design Principles for Quinolin-4-ylmethanol (B1222667) Hydrobromide Derivatives in Medicinal Chemistry

The design of novel quinolin-4-ylmethanol hydrobromide derivatives is a strategic process guided by established medicinal chemistry principles. Researchers aim to optimize the therapeutic potential of these compounds by systematically modifying their chemical structures. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies and Optimization

Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For quinolin-4-ylmethanol derivatives, SAR studies have provided valuable insights into the structural requirements for various pharmacological effects. researchgate.netnih.gov

The biological activity of quinoline (B57606) derivatives is highly dependent on the nature and position of substituents on the quinoline ring. semanticscholar.orgnih.gov For instance, in the context of antimalarial activity, the presence of a 7-chloro group on the quinoline nucleus is considered optimal. pharmacy180.com Conversely, the introduction of a methyl group at position 3 can reduce activity, while an additional methyl group at position 8 may abolish it entirely. pharmacy180.com

In the development of antimalarial agents based on the mefloquine (B1676156) scaffold, a quinoline methanol (B129727) derivative, systematic variation of the 4-position amino alcohol side chain has been a key strategy. nih.gov This has led to the creation of analogues that maintain potent antimalarial activity. nih.gov The length of the side chain at the 4-position has also been shown to be a critical factor. For example, a series of enantiopure 4-aminoalcohol quinoline derivatives demonstrated that a 5-carbon side chain length was the most effective against Plasmodium falciparum strains. nih.gov

Furthermore, the stereochemistry of these molecules plays a significant role in their biological activity. Studies on 4-aminoalcohol quinoline enantiomers have confirmed the prominence of stereochemistry in their antimalarial effects. nih.gov Specifically, (S)-enantiomers have been found to be at least as effective as, and in some cases more potent than, established antimalarials like chloroquine (B1663885) and mefloquine. nih.gov In contrast, their (R)-enantiomer counterparts displayed a significantly decreased activity. nih.gov

The following table summarizes key SAR findings for quinolin-4-ylmethanol derivatives:

| Structural Modification | Effect on Biological Activity | Reference |

| 7-Chloro group on quinoline nucleus | Optimal for antimalarial activity | pharmacy180.com |

| Methyl group at position 3 | Reduces antimalarial activity | pharmacy180.com |

| Methyl group at position 8 | Abolishes antimalarial activity | pharmacy180.com |

| 5-Carbon side chain at position 4 | Most effective against P. falciparum | nih.gov |

| (S)-enantiomer configuration | More potent antimalarial activity | nih.gov |

| (R)-enantiomer configuration | Decreased antimalarial activity | nih.gov |

Pharmacophore Elucidation and Design Strategies

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. dovepress.comnih.gov This approach is instrumental in the design of new, more potent drug candidates.

For quinoline derivatives, pharmacophore models have been developed to guide the synthesis of compounds with specific therapeutic targets. For example, a five-point pharmacophore model consisting of two hydrogen bond acceptors, one hydrogen bond donor, and two aromatic rings was developed for quinoline derivatives targeting VEGFR-2 tyrosine kinase. researchgate.net This model successfully guided the design of potent inhibitors. researchgate.net

The design of quinoline-based anti-inflammatory agents has also benefited from pharmacophore-based strategies. The nature and position of substituents on the quinoline ring determine the pharmacological target specificity. nih.gov For instance, quinolines with a carboxamide moiety have shown antagonism towards TRPV1, while those with a carboxylic acid group exhibit COX-inhibition. nih.gov Similarly, the presence of an aniline (B41778) moiety at C-4, an aryl group at C-8, and an oxazole (B20620) ring at C-5 has been associated with PDE4 inhibition. nih.gov

Molecular hybridization is another design strategy that has been successfully employed. This approach involves combining two or more pharmacophores into a single molecule to enhance potency and overcome resistance. nih.gov This has been particularly effective in the development of 4-quinolone hybrids as antibacterial agents. nih.gov

Exploration of Biological Activities for Drug Discovery Candidates

Quinolin-4-ylmethanol derivatives have been the subject of extensive research to explore their potential as therapeutic agents in various diseases.

Research into Antimicrobial and Antibacterial Potentials (In Vitro and In Vivo Studies)

The quinoline scaffold is a well-established pharmacophore in the development of antimicrobial and antibacterial agents. researchgate.netnih.gov Numerous studies have investigated the potential of quinolin-4-ylmethanol derivatives in this area.

A series of 2-amino-N'-((2-chloroquinolin-3-yl)methylene)acetohydrazide derivatives were synthesized and tested for their antimicrobial properties. researchgate.net Several of these compounds exhibited good antibacterial potency against Pseudomonas aeruginosa and Escherichia coli. researchgate.net Another study on newly synthesized quinoline derivatives showed excellent minimum inhibitory concentration (MIC) values against bacterial strains such as Bacillus cereus, Staphylococcus, Pseudomonas, and Escherichia coli. nih.gov

In the fight against drug-resistant bacteria, molecular hybridization has emerged as a promising strategy. nih.gov The development of 4-quinolone hybrids aims to overcome the resistance mechanisms that have rendered many existing antibiotics less effective. nih.gov

The following table presents a selection of quinoline derivatives and their reported antimicrobial activities:

| Compound Series | Target Organisms | Key Findings | Reference |

| 2-amino-N'-((2-chloroquinolin-3-yl)methylene)acetohydrazide derivatives | P. aeruginosa, E. coli, C. oxysporum, P. chrysogenum | Compounds 6a, 6c, 6e, and 6g showed good activity against P. aeruginosa. Compounds 6c, 6e, 6f, 6g, and 6h were active against P. chrysogenum. | researchgate.net |

| 6-amino-4-methyl-1H-quinoline-2-one derivatives | B. cereus, Staphylococcus, Pseudomonas, E. coli, A. flavus, A. niger, F. oxysporum, C. albicans | Compounds showed excellent MIC values (3.12-50 µg/mL) against bacterial strains. Compound 6 was the most potent antifungal. | nih.gov |

| 4-hydroxy-3-iodo-quinol-2-one (11) | MRSA clinical isolates | Exhibited significant antimicrobial activity with MIC values comparable to vancomycin. | ulster.ac.uk |

| 2-(4-Bromophenyl)quinoline-4-carbohydrazide derivatives | S. aureus, C. albicans | Compounds 6b and 10 showed significant inhibitory activity against S. aureus DNA gyrase. | nih.gov |

Research into Anticancer and Antiproliferative Mechanisms (In Vitro and In Vivo Studies)

The quinoline nucleus is a prominent feature in many anticancer drugs, and its derivatives have shown potent activity against various cancer cell lines. researchgate.netarabjchem.org The anticancer mechanisms of quinoline derivatives are diverse and include the inhibition of topoisomerases, protein kinases, and tubulin polymerization. arabjchem.orgnih.gov

Several studies have highlighted the antiproliferative effects of quinolin-4-ylmethanol derivatives. A series of novel 4(1H)-quinolone derivatives were synthesized and found to exhibit potent antiproliferative effects against a panel of human tumor cell lines. nih.gov One compound, 7e, was particularly effective against HepG2 cells, inducing apoptosis in a dose-dependent manner. nih.gov

Another study focused on 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones, which were identified as multi-target inhibitors. mdpi.com These compounds demonstrated potent antiproliferative activity against four cancer cell lines and were found to inhibit EGFR, BRAFV600E, and EGFRT790M. mdpi.com

The table below summarizes the findings of selected studies on the anticancer and antiproliferative activities of quinoline derivatives:

| Compound Series | Cancer Cell Lines | Mechanism of Action | Key Findings | Reference |

| Novel 4(1H)-quinolone derivatives | Human tumor cell lines (including HepG2) | Induction of apoptosis, G2/M phase cell cycle arrest | Compound 7e showed selective cytotoxicity against HepG2 cells with an IC50 value lower than 1.0µM. | nih.gov |

| 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones | Four cancer cell lines | Multi-target inhibition (EGFR, BRAFV600E, EGFRT790M), apoptosis induction | Compounds 3f–j were the most potent derivatives. Compound 3h was the most potent inhibitor of the studied molecular targets. | mdpi.com |

| Bis-quinoline derivatives (2a-c, 4a-c) | HeLa, M14, HT1080 | DNMT3A inhibition, demethylation | Compound 4c exerted single-digit micromolar potency against three cell lines. | mdpi.com |

| 4-(Piperidin-1-ylmethyl)-2-(thiophen-2-yl) quinoline derivatives | T-47D, HeLa, HepG2, MCF-7 | Growth inhibition | Compounds 7b and 7g exhibited up to 90% growth inhibition. | researchgate.net |

Investigations into Antimalarial and Antiparasitic Properties

Quinolines have a long history in the treatment of malaria, with quinine (B1679958) being one of the oldest and most well-known antimalarial drugs. mdpi.com Mefloquine, a quinoline methanol derivative, is another important antimalarial agent. nih.gov Research in this area continues to focus on developing new quinoline-based compounds to combat drug-resistant strains of the malaria parasite.

As previously discussed in the SAR section, the stereochemistry and side-chain length of 4-aminoalcohol quinoline derivatives are critical for their antimalarial activity. nih.gov The (S)-enantiomers with a 5-carbon side chain were found to be particularly effective. nih.gov The presumed mechanisms of action include the inhibition of β-haematin formation and haemin peroxidation. nih.gov

A library of diamine quinoline methanols, designed based on the mefloquine scaffold, led to the identification of a new lead compound, WR621308. nih.gov This compound demonstrated single-dose efficacy and substantially lower permeability across cell monolayers compared to mefloquine. nih.gov

The following table outlines key research findings on the antimalarial properties of quinolin-4-ylmethanol derivatives:

| Compound Series | Parasite Strain(s) | Mechanism of Action | Key Findings | Reference |

| Enantiopure 4-aminoalcohol quinoline derivatives | P. falciparum W2 and 3D7 | Inhibition of β-haematin formation and haemin peroxidation | (S)-enantiomers were at least as effective as chloroquine and mefloquine. The derivative with a 5-carbon side-chain was the most efficient. | nih.gov |

| Diamine quinoline methanols | P. falciparum | Not fully elucidated, but 4-position side chain is critical | Identification of lead compound WR621308 with single-dose efficacy. | nih.gov |

| Quinoline-4-carboxamide derivatives | P. falciparum 3D7 | Novel mechanism of action | Lead molecules with low nanomolar in vitro potency and excellent oral efficacy in a mouse model were identified. | nih.gov |

Studies on Antiviral Efficacy

The quinoline nucleus is a cornerstone in the development of antiviral agents, with derivatives showing efficacy against a wide spectrum of viruses. nih.govmdpi.com Research has identified quinolinone compounds that potently inhibit the replication of Venezuelan equine encephalitis virus (VEEV), a reemerging alphavirus. nih.gov These compounds were also effective against other alphaviruses like Mayaro and Ross River viruses. nih.gov Mechanistic studies indicate that these quinolinones act during the early-to-mid stage of viral replication, with resistance mutations identified in the viral nsP2 protein, suggesting it as a direct or indirect target. nih.gov

Furthermore, quinoline derivatives have demonstrated activity against dengue virus serotype 2, showing a dose-dependent inhibition in the low to sub-micromolar range. nih.gov These compounds appear to work at the early stages of infection by impairing the accumulation of the viral envelope glycoprotein (B1211001), without exhibiting direct virucidal effects. nih.gov The broad antiviral potential of the quinoline scaffold has been highlighted in reviews, noting activity against Zika virus, human immunodeficiency virus (HIV), Ebola virus, and hepatitis C virus. mdpi.com Notably, several marketed antiviral drugs incorporate the quinoline skeleton, underscoring its therapeutic importance. nih.gov The investigation into chloroquine analogs and benzimidazole (B57391) rings, which share structural similarities with quinoline derivatives, has also revealed promising anti-SARS-CoV-2 activity. researchgate.net

Table 1: Antiviral Activity of Selected Quinoline Derivatives

| Virus Target | Quinoline Derivative Class | Key Research Finding | Reference(s) |

| Venezuelan Equine Encephalitis Virus (VEEV) | Quinolinones | Potent inhibition of viral replication; targets the nsP2 protein. | nih.gov |

| Dengue Virus (DENV-2) | Quinolines | Dose-dependent inhibition; impairs viral envelope glycoprotein accumulation. | nih.gov |

| Various (Zika, HIV, Ebola, HCV, SARS) | General Quinolines | Scaffold is present in numerous compounds with broad-spectrum antiviral activity. | mdpi.com |

| SARS-CoV-2 | Chloroquine Analogs / Benzimidazoles | In vitro inhibition of viral replication. | researchgate.net |

Research into Other Therapeutic Areas

The versatility of the quinoline scaffold extends to a multitude of therapeutic areas beyond antiviral applications. nih.gov Derivatives have been synthesized and evaluated for a range of pharmacological effects.

Anti-inflammatory and Analgesic: Quinoline derivatives have been investigated for their immunomodulatory and anti-inflammatory properties. researchgate.net Certain quinoline-3-carboxamide (B1254982) derivatives have been shown to modulate spleen lymphocyte proliferation and inhibit the production of tumor necrosis factor-alpha (TNF-α) by macrophages. researchgate.net The indoloquinoline alkaloid cryptolepine, for instance, has been shown to reduce nitric oxide generation and nuclear factor-kappa B (NF-ĸB) DNA binding in vitro. nih.gov The anti-inflammatory potential of some derivatives is significant enough to warrant investigation into advanced delivery systems, such as nanoparticles, to enhance their effects. nih.gov The broad pharmacological profile of quinolines also includes noted analgesic activity. nih.gov

Neurological and Cardiovascular: Research has pointed to the neuroprotective potential of quinoline derivatives, suggesting their utility in addressing diseases affecting the nervous system. nih.gov Additionally, studies on marine-derived compounds, which include quinoline structures, have indicated significant effects on the cardiovascular system. nih.gov

Antitubercular, Antifungal, and Antiprotozoal: The quinoline framework is a recurring motif in compounds developed to combat various pathogens. inderscienceonline.com Extensive research has documented the antitubercular, antifungal, and antiprotozoal activities of diverse quinoline derivatives. nih.govmdpi.com A notable example is the development of 2-(2-Methylquinolin-4-ylamino)-N-phenylacetamide, which proved to be significantly more active than the standard drug sodium antimony gluconate in reducing parasite load in hamster models of leishmaniasis, a protozoal disease. nih.gov

Table 2: Selected Therapeutic Research Areas for Quinoline Derivatives

| Therapeutic Area | Derivative Class | Key Research Finding | Reference(s) |

| Anti-inflammatory | Quinoline-3-carboxamides | Modulated lymphocyte proliferation and TNF-α production. | researchgate.net |

| Anti-inflammatory | Indoloquinolines | Reduced nitric oxide generation and NF-ĸB DNA binding. | nih.gov |

| Antiprotozoal (Antileishmanial) | 2-(2-Methylquinolin-4-ylamino)-N-phenylacetamide | Significantly reduced parasite load in spleen and liver of hamster models. | nih.gov |

| Neuroprotective | General Quinolines | Studied as potential agents against diseases of the nervous system. | nih.gov |

| Antitubercular | General Quinolines | Recognized as a key scaffold for antitubercular drug discovery. | nih.govinderscienceonline.com |

| Antifungal | General Quinolines | Derivatives exhibit a wide range of antifungal activities. | nih.govinderscienceonline.com |

Biochemical Research Applications

Investigations into Enzyme Inhibition and Receptor Modulation

At the molecular level, quinoline derivatives are known to interact with specific enzymes and receptors, providing a basis for their therapeutic effects. A significant area of research has been the structure-guided design of quinoline-based analogues as inhibitors of dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway. Inhibition of DHODH is a strategy for developing therapies for autoimmune disorders, parasitic diseases, and cancer. Potent quinoline analogues have been discovered with IC₅₀ values in the low nanomolar range.

In the context of antiviral research, the nsP2 protein of the Venezuelan equine encephalitis virus has been identified as a probable target for quinolinone inhibitors. nih.gov In cancer research, some quinoline derivatives have been designed to target serine/threonine kinase STK10 (also known as Aurora-C kinase), a protein that plays a crucial role in cell division. mdpi.com

Insights into Cellular Processes

The inhibition of molecular targets by quinoline derivatives leads to downstream effects on cellular processes. For example, the inhibition of DHODH by quinoline-based compounds depletes the intracellular pool of pyrimidines, which are essential for DNA and RNA synthesis. nih.gov This pyrimidine starvation halts the cell cycle in the S-phase, thereby inhibiting the proliferation of rapidly dividing cells, such as cancer cells or activated lymphocytes. nih.gov

Other studies have shown that quinoline derivatives can modulate immune cell functions. For instance, specific derivatives can suppress the proliferation of spleen lymphocytes and reduce the production of the pro-inflammatory cytokine TNF-α by macrophages, highlighting their potential to interfere with cellular signaling pathways in the immune system. researchgate.net

Development of Novel Therapeutic Agents as Intermediates and Building Blocks

Quinolin-4-ylmethanol and related structures like quinolin-4-ones serve as versatile intermediates and building blocks in synthetic medicinal chemistry. researchgate.net Quinolin-4-ones are used as common precursors for the efficient, metal-free total synthesis of complex alkaloids such as Dubamine and Graveoline. researchgate.net This highlights the utility of the quinoline core in constructing more elaborate, biologically active molecules.

The development of green, nanocatalyzed synthetic protocols has further enhanced the utility of quinolines. nih.gov These methods allow for the efficient, one-pot synthesis of a wide variety of substituted quinoline derivatives, making them readily accessible for drug discovery programs. nih.gov Furthermore, computational, ligand-based drug design approaches use the quinoline scaffold as a template to develop novel compounds with improved biological activity and drug-like properties, such as enhanced aqueous solubility, for applications like anticancer agents. mdpi.com

Formulations for Enhanced Biological Activity (e.g., Nanoparticle Integration)

To overcome challenges such as poor water solubility and limited bioavailability of some quinoline derivatives, researchers have explored advanced formulation strategies, particularly nanoparticle-based drug delivery systems. mdpi.comnih.gov These technologies aim to improve the pharmacokinetic and pharmacodynamic properties of the compounds. mdpi.comnih.gov

For instance, a hydrochloride salt of an indoloquinoline derivative was loaded into soluble starch nanoparticles. nih.gov This formulation was designed to enhance the solubility and bioavailability of the active compound for improved anti-inflammatory efficacy. researchgate.netnih.gov In another study, nanoparticles of quinoline derivatives were synthesized using a sol-gel method, resulting in particles smaller than 50 nm. inderscienceonline.com These nano-formulations exhibited significantly greater antibacterial activity compared to the non-nanoparticle forms of the same compounds. inderscienceonline.com The use of nanoparticles can protect the encapsulated compound from premature degradation, prolong its circulation time, and potentially enhance its delivery to target tissues, thereby increasing therapeutic efficacy and reducing side effects. mdpi.commdpi.com

Future Research Directions and Perspectives

Emerging Synthetic Methodologies for Quinoline (B57606) Derivatization

The synthesis of quinoline derivatives is constantly evolving, with a focus on efficiency, sustainability, and the introduction of diverse functional groups. researchgate.netresearchgate.net Modern strategies are moving beyond classical methods to embrace innovative techniques that offer greater control and broader substrate scope.

Recent advancements include the use of metal-free and Brønsted acid-promoted methods, often under microwave irradiation, which can significantly reduce reaction times and improve yields. tandfonline.com For instance, the synthesis of 3,4-cyclopentane-quinoline-3-ones from indolyl-one has been achieved with medium to excellent yields in just 30 minutes. tandfonline.com Another green approach involves catalyst-free, one-pot multi-component condensation reactions in ethanol, yielding quinoline derivatives in as little as 8-10 minutes. tandfonline.com

Furthermore, transition-metal catalysis continues to be a fertile ground for innovation. Rhodium(III)-catalyzed C–H bond activation, for example, provides a highly efficient and step-economical pathway for the direct functionalization of the quinoline core, allowing for a high degree of regioselectivity. researchgate.net Other emerging strategies include gold-catalyzed [4+2] annulation reactions and silver-promoted oxidative cascade reactions. mdpi.com The development of dearomatization methods, such as regioselective HAT-promoted hydrosilylation, is also opening up new avenues for creating saturated and partially saturated quinoline derivatives that are otherwise difficult to access. nih.gov These novel methodologies are crucial for expanding the chemical space of quinoline derivatives and generating new candidates for biological screening.

Advanced Computational Approaches in Quinoline Research